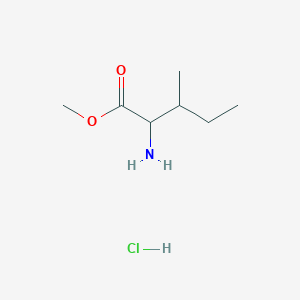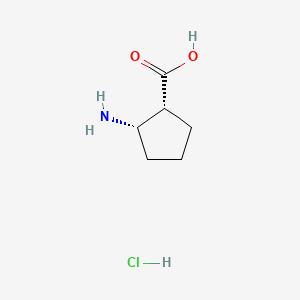
(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate
Descripción general
Descripción
(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate is a chemical compound commonly known as L-threo-3,4-dimethylaspartic acid hydrate. It is an amino acid derivative that has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate involves its ability to selectively inhibit EAATs. EAATs are transmembrane proteins that transport glutamate and other amino acids across the cell membrane. By inhibiting EAATs, ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate can increase extracellular glutamate levels and modulate neurotransmission.
Efectos Bioquímicos Y Fisiológicos
((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can modulate synaptic transmission, increase neuronal excitability, and enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Additionally, ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate has been shown to have neuroprotective effects against excitotoxicity and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate in lab experiments is its ability to selectively inhibit EAATs. This makes it a valuable tool for investigating the physiological and pathological roles of EAATs in the brain. However, one limitation of using ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate is that it can also inhibit other transporters and receptors, such as the glycine transporter and the N-methyl-D-aspartate (NMDA) receptor. Therefore, it is important to use appropriate controls and interpret the results carefully.
Direcciones Futuras
There are several future directions for the use of ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate in scientific research. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate could be used to investigate the role of EAATs in various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and depression. Furthermore, future studies could focus on developing more selective EAAT inhibitors based on the structure of ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate.
Aplicaciones Científicas De Investigación
((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate has been widely used in scientific research as a tool to study the function and regulation of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain, and play a crucial role in maintaining proper neurotransmission and preventing excitotoxicity. Studies have shown that ((2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate can selectively inhibit EAATs, making it a valuable tool for investigating the physiological and pathological roles of EAATs in the brain.
Propiedades
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.H2O/c1-7(2,3)5(9)4(8)6(10)11;/h4-5,9H,8H2,1-3H3,(H,10,11);1H2/t4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQGGGXFATWZFS-FHAQVOQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C(=O)O)N)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]([C@@H](C(=O)O)N)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















